molecular formula C21H22N4O4 B7001181 N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide

N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B7001181
M. Wt: 394.4 g/mol
InChI Key: VMXZOSODZLZIRH-UHFFFAOYSA-N
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Description

N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide is a complex organic compound featuring a combination of imidazolidinone and isoindole moieties

Properties

IUPAC Name

N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-3-17-19(26)25(21(28)23-17)15-8-5-7-14(10-15)22-20(27)24-11-13-6-4-9-18(29-2)16(13)12-24/h4-10,17H,3,11-12H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXZOSODZLZIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)NC(=O)N3CC4=C(C3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate amine with an ethyl-substituted diketone under acidic conditions to form the imidazolidinone ring.

    Attachment of the Phenyl Group: The imidazolidinone intermediate is then reacted with a halogenated phenyl derivative in the presence of a base to form the phenyl-imidazolidinone compound.

    Synthesis of the Isoindole Moiety: The final step involves the cyclization of the phenyl-imidazolidinone with a methoxy-substituted phthalic anhydride under high-temperature conditions to form the isoindole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.

Mechanism of Action

The mechanism of action of N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide
  • N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-hydroxy-1,3-dihydroisoindole-2-carboxamide

Uniqueness

N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide is unique due to the specific combination of its functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.

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